5-[1-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[1-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . The unique structure of this compound, featuring multiple heterocyclic rings, makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactions. The process begins with the preparation of the pyrazole intermediates, which are then coupled with triazole derivatives under controlled conditions. Common reagents used in these reactions include hydrazine, chloroacetyl chloride, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-[1-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrosulfide derivatives.
Substitution: Halogenation and alkylation reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
Scientific Research Applications
5-[1-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 5-[1-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and disrupting essential biological pathways. This inhibition can lead to the death of pathogenic organisms, such as Leishmania and Plasmodium species .
Comparison with Similar Compounds
Similar Compounds
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
Indole derivatives: Exhibit a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
5-[1-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE stands out due to its unique combination of pyrazole and triazole rings, which confer distinct pharmacological properties. Its ability to inhibit multiple biological targets makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C18H18ClN7S |
---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
3-[1-(4-chloropyrazol-1-yl)ethyl]-4-[1-[(4-methylphenyl)methyl]pyrazol-4-yl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H18ClN7S/c1-12-3-5-14(6-4-12)9-24-11-16(8-20-24)26-17(22-23-18(26)27)13(2)25-10-15(19)7-21-25/h3-8,10-11,13H,9H2,1-2H3,(H,23,27) |
InChI Key |
RHMFGLZGUWCLIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=N2)N3C(=NNC3=S)C(C)N4C=C(C=N4)Cl |
Origin of Product |
United States |
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